N-methylthiophene-3-sulfonamide
Overview
Description
N-methylthiophene-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties . The thiophene ring in this compound adds to its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
N-Methylthiophene-3-sulfonamide, also known as Thiophene-3-sulfonic acid methylamide, is a type of sulfonamide. Sulfonamides are known to target the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which hampers their growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis disrupts DNA synthesis and cell division, leading to the bacteriostatic effect .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By blocking the synthesis of folic acid, the compound disrupts DNA synthesis and cell division, leading to a bacteriostatic effect . This means that the bacteria are unable to grow and multiply, which helps to control the spread of the bacterial infection .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Moreover, sulfonamides are known to be widespread xenobiotic pollutants, indicating that they can persist in the environment . .
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs are known to interact with various enzymes, proteins, and other biomolecules, contributing to a variety of biological effects . For instance, some thiophene-based sulfonamides have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .
Molecular Mechanism
The molecular mechanism of action of N-methylthiophene-3-sulfonamide is not well-defined. Some thiophene-based sulfonamides have been found to inhibit enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method is the direct sulfonation of thiophene followed by methylation. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid, followed by methylation using methyl iodide or dimethyl sulfate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
N-methylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Its antibacterial and antiviral properties are explored for developing new therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonamide
- N-methylthiophene-2-sulfonamide
- Thiophene-3-sulfonamide
Uniqueness
N-methylthiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and potency in inhibiting certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-methylthiophene-3-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-2-3-9-4-5/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRFFBYMTIAGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303547 | |
Record name | N-Methyl-3-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64255-66-9 | |
Record name | N-Methyl-3-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64255-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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